molecular formula C11H14N2O2 B12948927 1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one

1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B12948927
M. Wt: 206.24 g/mol
InChI Key: FTWUAXYIWXLVQR-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one is a chemical compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a tetrahydropyrimidinone core

Preparation Methods

The synthesis of 1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with urea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-(Hydroxymethyl)phenyl)tetrahydropyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is used as a non-protic polar solvent in organic synthesis and has similar structural features but lacks the hydroxymethyl group.

    Ferrocene-containing tetrahydropyrimidin-2(1H)-ones: These compounds exhibit antioxidant and antimicrobial activities and are structurally related but contain a ferrocene moiety.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-1,3-diazinan-2-one

InChI

InChI=1S/C11H14N2O2/c14-8-9-2-4-10(5-3-9)13-7-1-6-12-11(13)15/h2-5,14H,1,6-8H2,(H,12,15)

InChI Key

FTWUAXYIWXLVQR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)CO

Origin of Product

United States

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